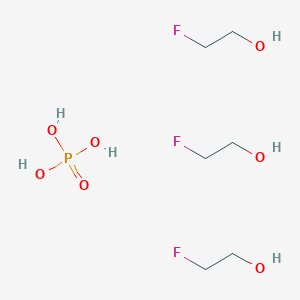
2-Fluoroethanol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethanol is an organic compound with the formula CH₂FCH₂OH. It is a colorless liquid and one of the simplest stable fluorinated alcohols. Phosphoric acid, with the formula H₃PO₄, is a colorless, crystalline compound that is readily miscible with water. Both compounds have significant industrial and scientific applications.
Méthodes De Préparation
2-Fluoroethanol
2-Fluoroethanol was originally synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein reaction. The product has a lower boiling point than the starting material and can be conveniently isolated by distillation . The reaction is as follows: [ \text{ClCH}_2\text{CH}_2\text{OH} + \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OH} + \text{KCl} ]
Phosphoric Acid
Phosphoric acid is produced using two major methods: the thermal process and the wet process. In the thermal process, phosphate rock is mixed with coke and silica in an electric oven to produce elemental phosphorus, which is then oxidized to phosphorus pentoxide and dissolved in water to produce highly pure phosphoric acid. In the wet process, naturally occurring phosphate ores are attacked by mineral acids .
Analyse Des Réactions Chimiques
2-Fluoroethanol
2-Fluoroethanol undergoes several types of reactions:
Oxidation: In basic solution, it undergoes dehydrofluorination to give acetaldehyde.
Substitution: Reaction with trifluoromethanesulfonic anhydride in the presence of base gives the triflate ester.
Phosphoric Acid
Phosphoric acid is a triprotic acid and can undergo multiple deprotonation steps: [ \text{H}_3\text{PO}_4 \rightarrow \text{H}_2\text{PO}_4^- \rightarrow \text{HPO}_4^{2-} \rightarrow \text{PO}_4^{3-} ]
Applications De Recherche Scientifique
2-Fluoroethanol
2-Fluoroethanol is used in the synthesis of radiotracers for positron emission tomography (PET). It is a common moiety in the structures of radiotracers such as fluoroethyl-l-tyrosine and [18F]-fluoroethyl 4-fluorobenzoate .
Phosphoric Acid
Phosphoric acid is widely used in pH buffering of solutions, materials treatment, fertilizers, and food processing. It is also a key structural unit in nucleotides and phospholipid membranes, playing a crucial role in numerous metabolic and signaling processes .
Mécanisme D'action
2-Fluoroethanol
2-Fluoroethanol is metabolized by alcohol dehydrogenase using nicotinamide adenine dinucleotide as a cofactor, leading to the formation of fluoroacetaldehyde and then fluoroacetate. This metabolic pathway is similar to that of fluoroacetate, which exerts its toxic effect by metabolizing to fluorocitrate .
Phosphoric Acid
Phosphoric acid acts as a proton donor in various biochemical reactions. It forms hydrogen bonds with water molecules in its hydration shell, which undergo ultrafast structural fluctuations .
Comparaison Avec Des Composés Similaires
2-Fluoroethanol
Similar compounds include 2-chloroethanol, difluoroethanol, and trifluoroethanol. Compared to these, 2-fluoroethanol is less dangerous and has unique applications in radiotracer synthesis .
Phosphoric Acid
Similar compounds include phosphonic acid and phosphinic acid. Phosphoric acid is unique in its triprotic nature, allowing it to undergo multiple deprotonation steps and serve as a versatile pH buffer .
Propriétés
Numéro CAS |
358-65-6 |
|---|---|
Formule moléculaire |
C6H18F3O7P |
Poids moléculaire |
290.17 g/mol |
Nom IUPAC |
2-fluoroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5FO.H3O4P/c3*3-1-2-4;1-5(2,3)4/h3*4H,1-2H2;(H3,1,2,3,4) |
Clé InChI |
ATYTZJKFGCZXMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CF)O.C(CF)O.C(CF)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)



![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)



